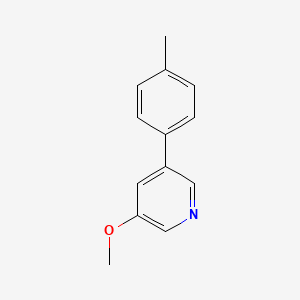

3-Methoxy-5-(4-methylphenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-5-(4-methylphenyl)pyridine is a substituted pyridine . It is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 .

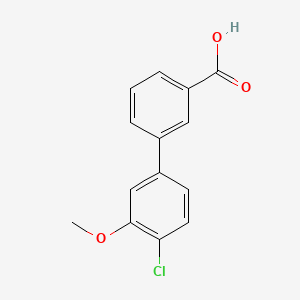

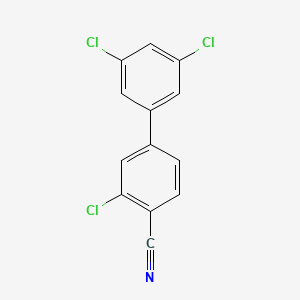

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a methoxy group at the 3-position and a 4-methylphenyl group at the 5-position .Scientific Research Applications

Corrosion Inhibition

A study by Ansari, Quraishi, and Singh (2015) examined the corrosion inhibition effect of pyridine derivatives, including those structurally similar to 3-Methoxy-5-(4-methylphenyl)pyridine, on mild steel in hydrochloric acid. These derivatives were found to be effective corrosion inhibitors, demonstrating significant protection of steel surfaces through adsorption, which was confirmed using various analytical techniques such as gravimetric analysis, electrochemical impedance spectroscopy, and quantum chemical study. The inhibitors obeyed Langmuir's adsorption isotherm, indicating a strong and systematic adsorption process on the metal surface, which was further validated by SEM and EDX analyses (Ansari, Quraishi, & Singh, 2015).

Fluorescent Sensing

In the realm of chemical sensing, Hagimori, Mizuyama, Yamaguchi, Saji, and Tominaga (2011) developed a water-soluble, small molecular weight fluorescent probe based on the pyridine-pyridone scaffold for detecting Zn2+. This probe demonstrated a clear chelation-enhanced fluorescence effect in the presence of Zn2+, highlighting its potential as a selective and sensitive tool for Zn2+ detection in various biological and environmental samples (Hagimori et al., 2011).

Synthesis and Crystal Structure

Another research area involves the synthesis and structural determination of derivatives related to this compound. Moustafa and Girgis (2007) synthesized and determined the crystal structures of similar compounds, providing valuable insights into their molecular configurations and potential applications in material science and organic synthesis. Their work underscores the importance of structural analysis in understanding the properties and reactivity of such compounds (Moustafa & Girgis, 2007).

Antimicrobial Activities

Research has also extended to evaluating the antimicrobial potential of pyridine derivatives. Dangar, Borkhataria, and Shah (2014) synthesized pyrazoline and amino cyanopyridine derivatives, assessing their antimicrobial efficacy. These compounds displayed varying degrees of antimicrobial activity, suggesting their potential utility in developing new antimicrobial agents. This study exemplifies the broad applicability of pyridine derivatives in medicinal chemistry and drug development (Dangar, Borkhataria, & Shah, 2014).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which are structurally similar, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds have been shown to interact with their targets in a way that disrupts normal cellular processes, leading to their antileishmanial and antimalarial effects .

Biochemical Pathways

Related compounds have been shown to interfere with the life cycle of the parasites responsible for leishmaniasis and malaria .

Result of Action

Related compounds have been shown to have potent antileishmanial and antimalarial activities .

Properties

IUPAC Name |

3-methoxy-5-(4-methylphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-5-11(6-4-10)12-7-13(15-2)9-14-8-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEXIBWPAVUELY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742954 |

Source

|

| Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-04-5 |

Source

|

| Record name | Pyridine, 3-methoxy-5-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)

![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)